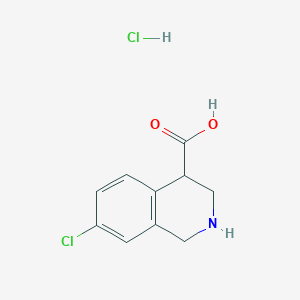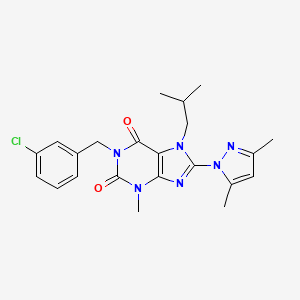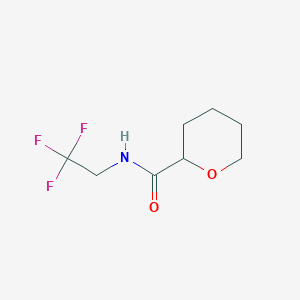![molecular formula C18H14Cl2N2O2 B2897357 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 903366-62-1](/img/structure/B2897357.png)
2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide belongs to a class of chemicals known for their potential therapeutic properties. Its unique structure combines the pyrroloquinoline and benzamide moieties, making it a compound of interest in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step reactions:
Formation of Pyrroloquinoline: : The synthesis often begins with the construction of the pyrroloquinoline scaffold through a series of cyclization reactions. Specific catalysts and conditions, such as acid or base catalysis, may be employed to facilitate these reactions.
Introduction of Chlorine Atoms: : Chlorination steps introduce the chlorine atoms at the 2 and 5 positions on the benzene ring. This can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: : The final step involves coupling the synthesized pyrroloquinoline intermediate with a benzamide derivative under conditions that may include heating and the use of coupling reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized for yield and efficiency. This typically involves:
Optimized Reaction Conditions: : Scaling up requires fine-tuning reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize product yield.
Continuous Flow Synthesis: : To improve efficiency and reduce waste, continuous flow synthesis techniques may be employed, allowing for the continuous production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide undergoes several key reactions:
Oxidation: : The pyrroloquinoline moiety can be subjected to oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: : Reduction of the carbonyl group in the benzamide part can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, forming the corresponding alcohol.
Substitution: : The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles like amines or thiols to form substituted derivatives.
Major Products
The major products from these reactions include:
Oxidized Derivatives: : Formation of quinoline derivatives from oxidation.
Reduced Alcohols: : Reduction leading to alcohol derivatives.
Substituted Derivatives: : Various substituted compounds resulting from nucleophilic substitution at the chloro positions.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound serves as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, the compound is studied for its potential effects on various biological pathways. It may act as an inhibitor or activator of specific enzymes or receptors, making it a valuable tool in biochemical research.
Medicine
In medicinal research, 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrial applications include its use as a starting material for the production of other complex chemicals and pharmaceuticals, highlighting its versatility in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzyme active sites or receptors, modulating their activity and influencing biological pathways. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloro-N-(4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Similar structure but lacking tetrahydro features.
2,5-Dichloro-N-(4-oxo-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Another structural analogue.
N-(4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,5-dichlorobenzamide: : Different substitution pattern.
Uniqueness
The uniqueness of 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity, making it a compound of particular interest in various research fields.
Propriétés
IUPAC Name |
2,5-dichloro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-12-2-3-15(20)14(9-12)18(24)21-13-7-10-1-4-16(23)22-6-5-11(8-13)17(10)22/h2-3,7-9H,1,4-6H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKXSRMQNPWKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2897274.png)


![N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2897277.png)
![2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate](/img/structure/B2897278.png)


![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2897285.png)


![2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol](/img/structure/B2897291.png)
![2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide](/img/structure/B2897294.png)
![9-methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-9H-purine](/img/structure/B2897295.png)
![3-{[1-(Oxolane-3-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2897297.png)
